molecular formula C22H25Cl2N5O3 B2698506 3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-76-5

3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2698506
M. Wt: 478.37
InChI Key: FHSYPWOKAWBZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a purine derivative, which is a type of nitrogen-containing heterocycle that’s a key component in many biological molecules, such as DNA and RNA. It also contains a dichlorobenzyl group, which is often found in various pharmaceuticals due to its potential antiseptic properties .

Scientific Research Applications

Antiviral and Antidepressant Potential

Research into imidazo[1,2-a]-s-triazine nucleosides and their analogues, such as those described by Kim et al. (1978), has revealed moderate activity against rhinoviruses at nontoxic dosage levels, showcasing the potential of these compounds in antiviral research (Kim et al., 1978). Further, Zagórska et al. (2016) highlighted the synthesis of derivatives showing promise as antidepressant agents in preliminary pharmacological in vivo studies, suggesting the compound's relevance in neuropsychiatric disorder treatment research (Zagórska et al., 2016).

SAR and Molecular Studies

The synthesis and biological evaluation of arylpiperazinylalkyl purine diones and triones, as discussed by Zagórska et al. (2015), provide insights into their affinity for serotoninergic and dopaminergic receptors, highlighting the importance of structural modifications for enhancing receptor affinity and selectivity (Zagórska et al., 2015). This research underpins the significance of structural activity relationships (SAR) in developing compounds with targeted biological activities.

Phosphodiesterase Inhibition

Investigations into the PDE4 inhibitory activities of 1-benzylxanthines, as presented by Suzuki et al. (2006), demonstrate the potential of purine analogues in modulating enzymatic activity relevant to inflammatory and neuropsychiatric disorders (Suzuki et al., 2006).

Adenosine Receptor Antagonism

The development of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists, explored by Baraldi et al. (2008), underscores the therapeutic potential of purine derivatives in treating conditions like inflammatory diseases, cancer, and cardiac disorders (Baraldi et al., 2008).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N5O3/c1-5-32-11-7-10-27-13(2)14(3)29-18-19(25-21(27)29)26(4)22(31)28(20(18)30)12-15-16(23)8-6-9-17(15)24/h6,8-9H,5,7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSYPWOKAWBZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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